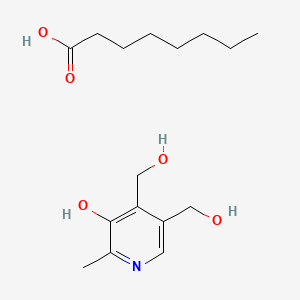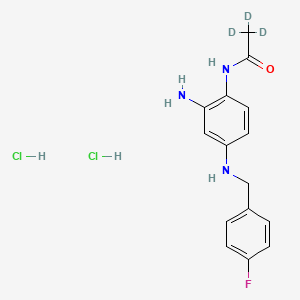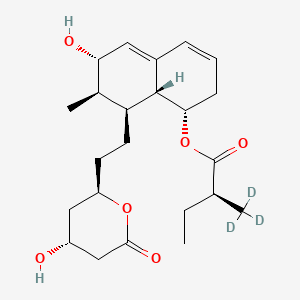![molecular formula C17H20FN3O2S B12407689 N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a cycloheptyl group, and a sulfanylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the sulfanylacetamide group and the cycloheptyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Preparation of Quinazoline Core: The quinazoline core can be synthesized from anthranilic acid through a series of reactions, including cyclization and functional group modifications.
Introduction of Sulfanylacetamide Group: The sulfanylacetamide group is introduced through nucleophilic substitution reactions, where a suitable thiol is reacted with an acetamide derivative.
Cycloheptyl Group Addition: The cycloheptyl group is typically introduced through alkylation reactions, using cycloheptyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, thiols, amines, basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows for interactions with specific molecular targets, making it a candidate for drug development.
Biological Research: Researchers investigate its effects on various biological pathways and cellular processes, including apoptosis, cell proliferation, and signal transduction.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to these kinases, the compound can modulate their activity, leading to altered cellular responses. Additionally, the sulfanylacetamide group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide stands out due to its unique combination of a quinazoline core, a cycloheptyl group, and a sulfanylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H20FN3O2S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H20FN3O2S/c18-12-8-5-9-13-15(12)16(23)21-17(20-13)24-10-14(22)19-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,19,22)(H,20,21,23) |
Clave InChI |
LBLDGQIQXAQRNS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)NC(=O)CSC2=NC3=C(C(=CC=C3)F)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


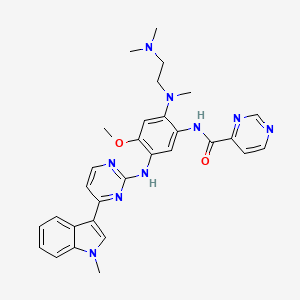

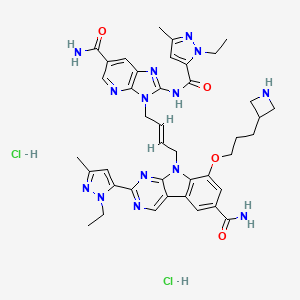
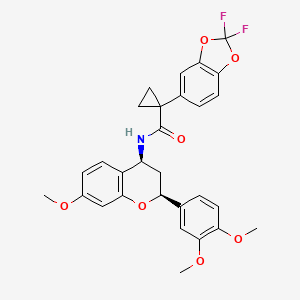
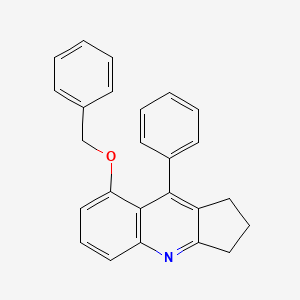
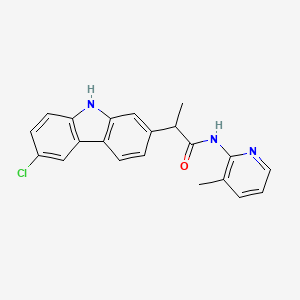
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
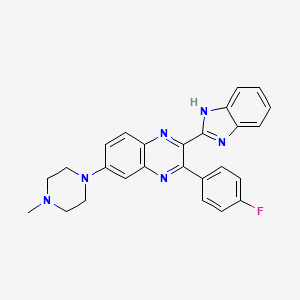
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
